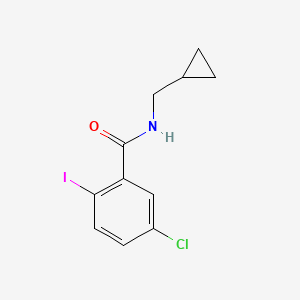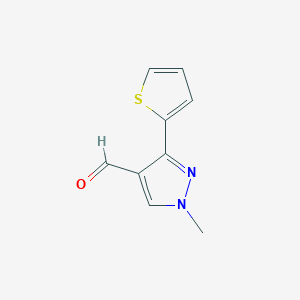
6-Chloro-2-(difluoromethyl)quinazolin-4-ol
Descripción general
Descripción
“6-Chloro-2-(difluoromethyl)quinazolin-4-ol” is a chemical compound with the CAS Number: 50419-38-0 . It has a molecular weight of 230.60 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H5ClF2N2O . The InChI Code is 1S/C9H5ClF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15) .Aplicaciones Científicas De Investigación
Histamine H4 Receptor Inverse Agonists
The compound 6-Chloro-2-(difluoromethyl)quinazolin-4-ol, as part of a series of quinazoline derivatives, has been explored for its potential as a histamine H4 receptor (H4R) inverse agonist. Research identified potent human H4R inverse agonists with considerable affinity for the human histamine H1 receptor (H1R), indicating a novel class of dual-action H1R/H4R ligands. This dual activity could lead to therapeutic benefits, particularly in anti-inflammatory applications in vivo in rat models (Smits et al., 2008).
AMPA Receptor Antagonists
Quinazolin-4-one derivatives, including those similar to this compound, have been synthesized and tested as AMPA receptor antagonists. The structure-activity relationship (SAR) for AMPA receptor inhibition was explored, with new antagonists identified that show varying degrees of potency. This research emphasizes the importance of the quinazoline scaffold in designing compounds for neurological applications, such as treatments for neurodegenerative diseases (Chenard et al., 2001).
Antimicrobial Activity
The antimicrobial properties of substituted quinazolin-4(3H)-one derivatives have been investigated, with some compounds exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungal species. This research highlights the potential of quinazolin-4(3H)-one derivatives as a basis for developing new antimicrobial agents (Chaitanya et al., 2017).
Anticancer Activity
Quinazoline derivatives, including those based on the 6-chloro-quinazolin structure, have shown significant in vitro anticancer activity against various human cancer cell lines. Some derivatives induced apoptosis in cancer cells, suggesting their potential as templates for the development of new antitumor agents (Luo et al., 2014).
Anti-inflammatory and Analgesic Properties
Novel quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds offer new opportunities for developing treatments for inflammatory conditions and pain management. The quinazoline scaffold's versatility in drug design is emphasized by its capacity to influence various biological pathways (Dash et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-chloro-2-(difluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJNZBCZKVYAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)
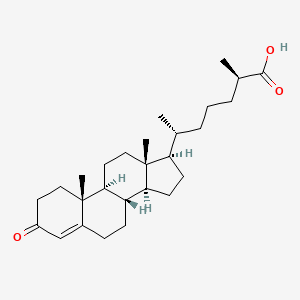
![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)
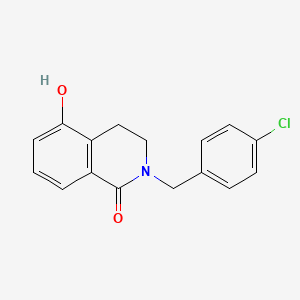
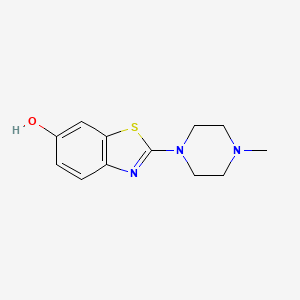
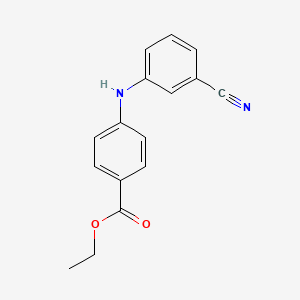
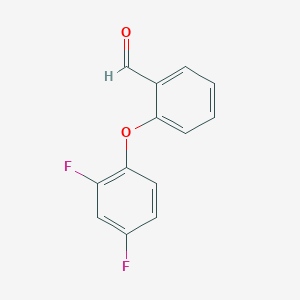
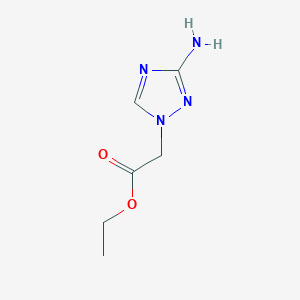
![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)
![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)

